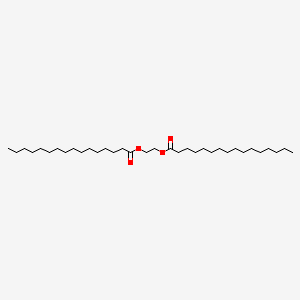

Ethylene glycol dipalmitate

Description

Properties

IUPAC Name |

2-hexadecanoyloxyethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVCSHRLYCDSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32628-06-1 | |

| Record name | Polyethylene glycol dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32628-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10211448 | |

| Record name | Ethylene glycol dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-03-3, 32628-06-1 | |

| Record name | 1,1′-(1,2-Ethanediyl) dihexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol dipalmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-diyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-[(1-oxohexadecyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIR673VTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification of Ethylene Glycol with Palmitic Acid

- Ethylene glycol and palmitic acid are reacted in the presence of an acid catalyst.

- The reaction is typically conducted under reflux with removal of water (a byproduct) to drive the equilibrium toward ester formation.

- Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, or other strong organic acids.

- The reaction temperature ranges between 120°C and 180°C depending on the catalyst and solvent system.

- Water removal is often facilitated by azeotropic distillation using solvents such as toluene or xylene.

- Simple and straightforward.

- Readily available starting materials.

- Requires efficient water removal to push the reaction to completion.

- Long reaction times (several hours).

- Potential for side reactions such as ether formation or partial esterification.

Esterification Using Palmitoyl Chloride and Ethylene Glycol

- Palmitoyl chloride reacts with ethylene glycol under mild conditions.

- This method avoids water formation, thus simplifying purification.

- Typically carried out in an inert solvent such as dichloromethane or chloroform.

- Requires base (e.g., pyridine) to neutralize HCl formed during the reaction.

- High conversion and selectivity.

- Shorter reaction time compared to direct esterification.

- Use of corrosive and moisture-sensitive palmitoyl chloride.

- Generation of HCl requires careful handling and neutralization.

Enzymatic Esterification

- Lipase enzymes catalyze the esterification of ethylene glycol with palmitic acid under mild conditions.

- Typically performed in organic solvents or solvent-free systems.

- Reaction temperature is lower (30–60°C), preserving sensitive functionalities.

- Water produced is removed continuously or adsorbed to shift equilibrium.

- High regioselectivity and mild reaction conditions.

- Environmentally friendly and fewer side products.

- Enzymes can be expensive.

- Longer reaction times.

- Scale-up challenges.

Detailed Research Findings and Data

Industrial Esterification Method (Based on Analogous Ethylene Glycol Diformate Preparation)

A patented industrial method for ethylene glycol diesters (such as ethylene glycol diformate) provides insight applicable to dipalmitate preparation:

| Parameter | Typical Value | Notes |

|---|---|---|

| Reactants ratio | Ethylene glycol : Acid = 1 : 2–3 | Excess acid to drive reaction |

| Catalyst | Sulfuric acid or sulfonic acid | 0.01–0.03 times reactant mass |

| Solvent/Water entrainer | Toluene, isopropyl formate | Azeotropic removal of water |

| Reaction temperature | 70–135°C | Maintained for 6–24 hours |

| Reaction time | 6–24 hours | Dependent on catalyst and solvent |

| Product purity (GC) | 98–99% | High purity achieved |

| Yield | 80–83% | After distillation and purification |

- Charge ethylene glycol, palmitic acid (analogous to formic acid in cited method), catalyst, and solvent into reactor.

- Heat mixture to reaction temperature with stirring.

- Remove water azeotropically to drive esterification.

- After reaction completion, separate aqueous phase and recover solvents.

- Purify product by distillation or crystallization.

Note: While the cited patent focuses on ethylene glycol diformate, the general esterification principles and process parameters are transferable to ethylene glycol dipalmitate synthesis with adjustment for the higher molecular weight and melting point of palmitic acid.

Catalysts and Solvents

- Catalysts: Sulfuric acid, p-toluenesulfonic acid, and other strong acids are effective. p-Toluenesulfonic acid offers advantages of lower corrosion and easier handling.

- Solvents: Aromatic hydrocarbons (toluene, xylene) or esters (isopropyl formate) are used as azeotropic agents to remove water and improve reaction rates.

- Water Removal: Critical to shift equilibrium; azeotropic distillation is standard.

Comparative Table of Preparation Methods

| Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Water Removal | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|---|

| Direct esterification | Ethylene glycol + palmitic acid | Sulfuric acid, p-TSA | 120–180 | 6–24 hours | Azeotropic distillation | 70–85 | 95–99 | Simple, cost-effective | Long reaction, water removal needed |

| Acyl chloride method | Ethylene glycol + palmitoyl chloride | Base (pyridine) | Room temp to 50 | 1–4 hours | None | 85–95 | >99 | High yield, no water byproduct | Uses corrosive reagents |

| Enzymatic esterification | Ethylene glycol + palmitic acid | Lipase | 30–60 | 12–48 hours | Adsorption or removal | 60–80 | High | Mild conditions, selective | Expensive, scale-up challenges |

Notes on Purification and Quality Control

- Purification typically involves vacuum distillation or recrystallization.

- Quality parameters include:

- Purity by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Saponification value to confirm ester formation.

- Moisture content (<0.3% preferred).

- Acid value to assess residual free acid.

Chemical Reactions Analysis

Types of Reactions

Ethylene glycol dipalmitate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of ethylene glycol and palmitic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Ethylene glycol and palmitic acid.

Oxidation: Carboxylic acids and other oxidation products.

Reduction: Alcohols and other reduced forms.

Scientific Research Applications

Scientific Research Applications

1. Materials Science

- Processing Aid in Plastics Manufacturing : EGDP is utilized as a lubricant and additive distributor in plastic production, enhancing the efficiency of processes like injection molding. Its role as a processing aid improves the quality of plastic products by reducing friction and wear during manufacturing.

- Emulsifier and Stabilizer : In formulations, EGDP acts as an emulsifier and stabilizer, improving texture and consistency in various products, including cosmetics and food items.

2. Drug Delivery Systems

- Biocompatibility : Due to its low toxicity and favorable safety profile, EGDP is being explored for use in drug delivery systems. Its ability to enhance solubility and stability of pharmaceutical compounds makes it a candidate for formulations aimed at improving bioavailability .

- Topical Formulations : EGDP's properties allow it to be incorporated into topical formulations, where it can enhance skin absorption and improve product performance without causing irritation.

3. Research on Esterification and Hydrolysis

- EGDP serves as a model compound for studies involving esterification and hydrolysis reactions, providing insights into the behavior of fatty acid esters in various chemical processes.

Safety Assessments

The European Food Safety Authority (EFSA) has conducted safety assessments on EGDP, concluding that it does not accumulate in biological systems due to its rapid hydrolysis into palmitic acid and ethylene glycol . Studies indicate that EGDP is generally regarded as safe for use in food contact materials, with no significant health risks when used according to established guidelines .

Case Study 1: Toxicity Assessment

A study highlighted the implications of ethylene glycol poisoning, which can lead to severe metabolic acidosis due to its metabolites. While this case focused on ethylene glycol itself, it underscores the importance of understanding the safety profiles of compounds related to EGDP. The findings suggest that while ethylene glycol can be toxic, EGDP's formulation minimizes such risks due to its biocompatibility .

Case Study 2: Industrial Application

In industrial settings, EGDP has been successfully implemented as a processing aid in various plastic manufacturing processes. Reports indicate improvements in production efficiency and product quality when using EGDP as a lubricant during injection molding operations.

Mechanism of Action

The mechanism of action of ethylene glycol dipalmitate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, facilitating their controlled release. The ester bonds in the compound can be hydrolyzed by enzymes, releasing the active components.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares EGDP with structurally analogous esters:

*Estimated based on homologous compounds.

Key Observations:

- EGDP vs. EGDS : EGDS (ethylene glycol distearate) has a longer alkyl chain (C18 vs. C16 in EGDP), leading to a higher melting point (~70–80°C) and molecular weight . Both are used in thermal storage, but EGDS is more prevalent in cosmetics due to its harder texture.

- EGDP vs. PEG-DP: Polythis compound (PEG-DP) has a polyethylene glycol (PEG) backbone, enhancing hydrophilicity and enabling micelle formation. Unlike EGDP, PEG-DP is used in nanoparticle drug delivery systems .

- EGDP vs. ASC-DP: ASC-DP combines ascorbic acid with palmitic acid, offering antioxidant properties. While both are insoluble, ASC-DP requires stabilizers like DSPE-PEG for nanoparticle formation, unlike EGDP, which functions independently in PCMs .

- EGDP vs. PDDP : PDDP (propanediol dipalmitate) has a shorter glycol backbone (C3 vs. C2 in EGDP), slightly reducing its melting point. PDDP is prioritized in pharmaceuticals due to lower toxicity concerns .

Functional and Application-Specific Differences

Research Findings and Data

Thermal Stability

- EGDP retains stability over 1,000 thermal cycles (20–80°C), outperforming paraffin-based PCMs .

- PEG-DP degrades above 100°C, limiting high-temperature applications .

Nanoparticle Performance

- ASC-DP/Soluplus® nanoparticles achieve 90% encapsulation efficiency for minoxidil, with 3x higher skin penetration than free drug .

- PEG-DP nanoparticles show a critical micelle concentration (CMC) of 0.82 mg/mL, enabling sustained drug release .

Biological Activity

Ethylene glycol dipalmitate (EGDP) is a fatty acid ester formed from the reaction of ethylene glycol and palmitic acid. This compound has garnered attention due to its applications in food contact materials, pharmaceuticals, and cosmetics. This article explores the biological activity of EGDP, focusing on its safety profile, potential toxicological effects, and applications in various fields.

EGDP appears as a waxy solid at room temperature and is soluble in organic solvents. It serves primarily as an emulsifier , stabilizer , and thickening agent , enhancing the texture and consistency of formulations across various industries. The compound is utilized in food packaging, pharmaceuticals, and cosmetic products due to its favorable safety profile and biocompatibility .

Table 1: Comparison of EGDP with Similar Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | C34H66O4 | Emulsifier and thickening agent; low toxicity |

| Glyceryl Monostearate | C21H42O4 | Commonly used emulsifier; derived from glycerol |

| Sorbitan Monostearate | C18H36O6 | Nonionic surfactant; used in food and cosmetics |

| Ethyl Palmitate | C18H36O2 | Simple ester; often used as a flavoring agent |

Safety Assessment

The European Food Safety Authority (EFSA) has conducted extensive evaluations of EGDP regarding its use in food contact materials. According to their findings, EGDP does not exhibit genotoxic potential, and no significant toxicological data were reported that would raise safety concerns for consumers when used at concentrations up to 2% in plastics .

Key Findings from EFSA Assessment:

- Genotoxicity: No evidence of genotoxic effects was found.

- Toxicity: Based on read-across data from structurally similar compounds, EGDP is not expected to exhibit sub-chronic toxicity at relevant doses (<1000 mg/kg bw/day).

- Migration Limits: EGDP's migration into food is limited by a specific migration limit (SML) of 30 mg/kg expressed as ethylene glycol .

Case Studies on Ethylene Glycol Toxicity

Ethylene glycol itself is a toxic compound that can lead to severe health issues upon ingestion. A notable case involved a patient who ingested a substantial amount of ethylene glycol but survived with minimal sequelae after receiving appropriate medical treatment . This highlights the importance of distinguishing between ethylene glycol and its esters like EGDP, which exhibit much lower toxicity.

Q & A

Q. How can ethylene glycol dipalmitate be synthesized and characterized in laboratory settings?

Methodological Answer: this compound is synthesized via esterification of ethylene glycol with palmitic acid, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions. Key characterization steps include:

- Infrared (IR) Spectroscopy : Confirmation of ester linkage via absorption bands at ~1733–1735 cm⁻¹ (C=O stretch) and ~1111 cm⁻¹ (R-O-R stretch) .

- Mass Spectrometry : Identification of molecular ion peaks (e.g., m/z = 954 for polyethylene glycol 600 dipalmitate analogs) to verify molecular weight .

- Elemental Analysis : Validation of carbon, hydrogen, and oxygen content to confirm stoichiometry .

Q. What are the key physical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

- Melting Point : 348.2°C, which influences phase behavior in material formulations .

- Density : 2.89 g/cm³, affecting solvent compatibility and dispersion in polymer matrices .

- Hydrophobicity : Governed by the palmitate chains, impacting solubility in organic solvents (e.g., hexane, chloroform) and miscibility with polar/nonpolar systems. Researchers should calibrate solvent selection and temperature controls based on these parameters .

Advanced Research Questions

Q. How can read-across methodologies be applied to assess the toxicological profile of this compound?

Methodological Answer: Read-across approaches leverage data from structurally similar compounds (e.g., ethylene glycol derivatives) to infer toxicity. For this compound:

- Genotoxicity Assessment : Use data from ethylene glycol or related esters (e.g., ethylene glycol distearate) to evaluate DNA interaction potential via Ames tests or micronucleus assays .

- Developmental Toxicity : Apply prenatal studies of analogous esters (e.g., EFSA’s evaluation of oral toxicity) to model dose-response relationships .

- Validation : Cross-validate predictions with in vitro assays (e.g., liver microsomal stability tests) to address metabolic pathway differences .

Q. What analytical methods are recommended for detecting and quantifying this compound in complex mixtures?

Methodological Answer:

- Chromatography-Mass Spectrometry (GC-MS/LC-MS) : Optimize column selection (e.g., C18 reverse-phase) and ionization methods (e.g., ESI+) to resolve ester peaks from matrix interferences .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to identify proton environments (e.g., methylene groups adjacent to ester linkages) for structural confirmation .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., ~300–400°C) to quantify purity in bulk samples .

Q. How do structural variations in polyethylene glycol esters influence their thermal and phase behavior?

Methodological Answer:

- Chain Length Effects : Compare this compound (C16) with shorter (e.g., dilaurate, C12) or longer (distearate, C18) analogs. Longer alkyl chains increase melting points and reduce crystallinity .

- Polymer Grafting : Incorporate this compound into copolymers (e.g., poly(ethylene oxide) grafts) to study phase transitions via differential scanning calorimetry (DSC) .

- Nanostructured Systems : Evaluate self-assembly in micellar or liposomal formulations using dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) .

Q. What experimental strategies address discrepancies in permittivity measurements for ethylene glycol derivatives?

Methodological Answer: Contradictions in permittivity data (e.g., ethylene glycol-water mixtures) often arise from experimental error or sample impurities. Mitigation strategies include:

- Standardized Calibration : Use reference fluids (e.g., pure ethylene glycol) to calibrate dielectric sensors before measurements .

- Controlled Humidity : Prevent water absorption by conducting experiments in inert atmospheres (e.g., nitrogen glovebox) .

- Error Analysis : Apply statistical models (e.g., Monte Carlo simulations) to quantify uncertainty in permittivity datasets .

Data Contradiction Analysis

Q. Case Study: Permittivity Discrepancies in Ethylene Glycol Mixtures

- Evidence : Akerlöf’s data showed lower permittivity in ethylene glycol-rich mixtures compared to later studies, attributed to instrumental limitations .

- Resolution : Modern studies use high-precision impedance analyzers and temperature-controlled cells to minimize drift. Researchers should replicate experiments across multiple labs and publish raw data for transparency .

Methodological Best Practices

- Multi-Technique Validation : Combine IR, NMR, and MS to cross-verify structural data .

- Toxicological Read-Across : Document structural similarities and metabolic differences when extrapolating toxicity data .

- Error Reporting : Include confidence intervals and measurement conditions in permittivity/thermal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.